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Compound of Interest

Compound Name: 5'-0O-Acetyl Adenosine

Cat. No.: B15550913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5'-O-Acetyl
Adenosine, a derivative of the endogenous nucleoside adenosine. This document summarizes
key physicochemical properties, provides detailed experimental protocols for its synthesis and
characterization, and explores its biological relevance as a potential prodrug of adenosine.

Physicochemical Properties

5'-O-Acetyl Adenosine is a white solid with a molecular formula of C12H15NsOs and a
molecular weight of 309.28 g/mol .[1][2][3][4] Its IUPAC name is [(2R,3S,4R,5R)-5-(6-
aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylJmethyl acetate.[2] The compound is slightly soluble
in DMSO and methanol.[5]
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Property Value Reference
Molecular Formula C12H15Ns0s5 [1112113114]
Molecular Weight 309.28 g/mol [1][2][3]14]

[(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-3,4-
IUPAC Name _ [2]
dihydroxyoxolan-2-yljmethyl

acetate
CAS Number 2140-25-2 [11[31[4]
Appearance White Solid [5]
Melting Point >131°C (dec.) [5]
N Slightly soluble in DMSO and
Solubility [5]
Methanol

Structural Elucidation: Spectroscopic Data

The structural confirmation of 5'-O-Acetyl Adenosine relies on a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a
molecule. For 5'-O-Acetyl Adenosine, both *H and 13C NMR are essential for confirming the
presence of the acetyl group at the 5'-position of the ribose sugar.

1H and 13C NMR Spectral Data of 5'-O-Acetyl Adenosine
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Atom 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
H-2 ~8.1-8.3 ~152-153
H-8 ~8.3-8.5 ~140-141
H-1' ~5.9-6.1 ~88-89
H-2' ~4.6-4.8 ~74-75
H-3' ~4.2-4.4 ~70-71
H-4' ~4.3-4.5 ~84-85
H-5'a, H-5'b ~4.4-4.6 ~64-65
-NH:2 ~7.3 (br s)

-OCOCHs ~2.1(s) ~20-21
-OCOCHs - ~170-171

Note: The chemical shifts are approximate and can vary depending on the solvent and
experimental conditions. The data is compiled based on typical values for adenosine and its
acetylated derivatives.[2][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5'-O-Acetyl Adenosine, the expected molecular ion peak [M+H]* would be
at m/z 310.11.

Expected Mass Spectrometry Fragmentation of 5'-O-Acetyl Adenosine

The fragmentation pattern in mass spectrometry can further confirm the structure. Key
expected fragments include:

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.scribd.com/document/456109833/Approximate-1H-and-13C-NMR-Shifts
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z Fragment Description
310.11 [C12H16N50s]* Molecular ion [M+H]*
Loss of the acetyl group (-
268.10 [C10H14N504]*
COCH?)
136.06 [CsHeNs]* Adenine fragment
Ribose with 5'-acetate
178.05 [C7H8O4]*

fragment

Note: The fragmentation pattern of nucleosides is characterized by the cleavage of the
glycosidic bond between the sugar and the base.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-O-Acetyl Adenosine is expected to show characteristic absorption bands for
the hydroxyl, amine, and ester carbonyl groups.

Expected IR Absorption Bands for 5'-O-Acetyl Adenosine

Wavenumber (cm~1) Functional Group Vibration
3400-3200 O-H, N-H Stretching
3000-2800 C-H Stretching
~1740 C=0 (ester) Stretching
~1650 C=N, C=C Stretching (in purine ring)
~1240 C-O (ester) Stretching

Note: The exact positions of the peaks can be influenced by intermolecular interactions in the
solid state.[10][11][12][13][14]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.benchchem.com/product/b15550913?utm_src=pdf-body
https://www.researchgate.net/figure/A-summary-of-wavenumbers-obtained-by-FTIR-spectroscopy-of-cell-walls-and-their-assignment_tbl1_51523738
https://www.researchgate.net/figure/Wave-numbers-of-the-absorption-bands-cm-1-in-FTIR-spectra-of-organic-components_tbl1_350359223
https://www.researchgate.net/figure/FTIR-spectrum-of-S1-wavenumbers-ranging-from-300-to-1000-and-300-to-4300-cm-1-for-S1_fig1_372297862
https://www.researchgate.net/figure/Fourier-transform-infrared-spectroscopy-FTIR-curves-and-wave-numbers-of-interest_fig3_357177727
https://www.researchgate.net/figure/FTIR-spectra-in-the-wavenumber-region-i-400-4000-cm-A1-ii-1000-1500-cm-A1-and-iii_fig5_345983592
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of 5'-O-Acetyl Adenosine

A common method for the selective acetylation of the 5'-hydroxyl group of adenosine involves
the use of acetic anhydride in pyridine. The primary hydroxyl at the 5'-position is more reactive
than the secondary hydroxyls at the 2'- and 3'-positions, allowing for selective acylation under
controlled conditions.

Protocol for Selective 5'-O-Acetylation of Adenosine

Materials:

» Adenosine

e Acetic anhydride (Ac20)

e Dry pyridine

e Dry methanol (MeOH)

o Toluene

e Dichloromethane (CH2zCl2) or Ethyl acetate (EtOAC)

e 1 M Hydrochloric acid (HCI)

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
« Silica gel for column chromatography

Procedure:

o Dissolve adenosine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

e Cool the solution to 0°C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography
(TLC).

Once the starting material is consumed, quench the reaction by adding a small amount of
dry methanol.

Remove the pyridine by co-evaporation with toluene under reduced pressure.
Dissolve the residue in dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCI, water, saturated aqueous NaHCOs, and
brine.

Dry the organic layer over anhydrous Na=2SOa4 or MgSOQa, filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography to obtain pure 5'-O-Acetyl
Adenosine.[15][16][17]
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Synthesis of 5'-O-Acetyl Adenosine.
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Spectroscopic Analysis Protocols

NMR Spectroscopy:
e Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds or CDCIs).

e Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

e Process the data using appropriate software to determine chemical shifts () in parts per
million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS) and coupling
constants (J) in Hertz (Hz).

Mass Spectrometry:

 Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electrospray lonization (ESI).

¢ Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the
daughter ions to confirm the structure.

Infrared Spectroscopy:
o Prepare the sample as a KBr pellet or a thin film.
e Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Biological Relevance and Signaling Pathways

5'-O-Acetyl Adenosine is often considered a prodrug of adenosine. A prodrug is an inactive
compound that is converted into an active drug in the body through metabolic processes. In
this case, the acetyl group at the 5'-position can be hydrolyzed by esterases present in the
blood and tissues, releasing the pharmacologically active adenosine.[18][19][20] This approach
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can be used to improve the pharmacokinetic properties of adenosine, such as its stability and
ability to cross cell membranes.[18][19]

5'-O-Acetyl Adenosine
(Inactive Prodrug)

Click to download full resolution via product page

Metabolic activation of 5'-O-Acetyl Adenosine.
Once converted to adenosine, it can activate one of the four adenosine receptor subtypes: A1,
A2A, A2B, and As. These receptors are G protein-coupled receptors (GPCRSs) that mediate a
wide range of physiological effects.

¢ A1 and As Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/0),
which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cCAMP) levels,
and the modulation of various ion channels.

e A2A and Az2B Receptors: These receptors are generally coupled to stimulatory G proteins
(Gs), which activate adenylyl cyclase, leading to an increase in CAMP levels and the
activation of protein kinase A (PKA).
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Adenosine receptor signaling pathways.

Conclusion

The structural elucidation of 5'-O-Acetyl Adenosine is well-established through a combination
of spectroscopic methods. Its synthesis via selective acetylation of adenosine is a
straightforward process. The primary biological significance of 5'-O-Acetyl Adenosine appears
to be its role as a prodrug, which upon enzymatic hydrolysis, releases adenosine to interact
with its cognate receptors. This prodrug strategy holds potential for the development of
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therapeutics targeting the adenosinergic system with improved pharmacokinetic profiles.
Further research into the specific esterases involved in its metabolism and its in vivo efficacy is
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
o 3.researchgate.net [researchgate.net]

e 4. Recent developments in adenosine receptor ligands and their potential as novel drugs -
PMC [pmc.ncbi.nlm.nih.gov]

. academic.oup.com [academic.oup.com]
. scribd.com [scribd.com]
. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

°
(o] [00] ~ » ol

. chem.libretexts.org [chem.libretexts.org]
e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]
o 13. researchgate.net [researchgate.net]
e 14. researchgate.net [researchgate.net]

o 15. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2)
- NCBI Bookshelf [ncbi.nlm.nih.gov]

e 16. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15550913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7524976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7524976/
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.researchgate.net/publication/31912869_Nucleoside_Prodrugs_of_A3_Adenosine_Receptor_Agonists_and_Antagonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437328/
https://academic.oup.com/nar/article-pdf/3/5/1387/6961835/3-5-1387.pdf
https://www.scribd.com/document/456109833/Approximate-1H-and-13C-NMR-Shifts
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.researchgate.net/figure/A-summary-of-wavenumbers-obtained-by-FTIR-spectroscopy-of-cell-walls-and-their-assignment_tbl1_51523738
https://www.researchgate.net/figure/Wave-numbers-of-the-absorption-bands-cm-1-in-FTIR-spectra-of-organic-components_tbl1_350359223
https://www.researchgate.net/figure/FTIR-spectrum-of-S1-wavenumbers-ranging-from-300-to-1000-and-300-to-4300-cm-1-for-S1_fig1_372297862
https://www.researchgate.net/figure/Fourier-transform-infrared-spectroscopy-FTIR-curves-and-wave-numbers-of-interest_fig3_357177727
https://www.researchgate.net/figure/FTIR-spectra-in-the-wavenumber-region-i-400-4000-cm-A1-ii-1000-1500-cm-A1-and-iii_fig5_345983592
https://www.ncbi.nlm.nih.gov/books/NBK593851/
https://www.ncbi.nlm.nih.gov/books/NBK593851/
https://pubmed.ncbi.nlm.nih.gov/37590599/
https://www.researchgate.net/publication/362358182_The_practical_acetylation_of_nucleosides_using_acetic_anhydrideacetic_acid_as_a_reusable_solvent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 18. NUCLEOSIDE PRODRUGS OF A3 ADENOSINE RECEPTOR AGONISTS AND
ANTAGONISTS - PubMed [pubmed.nchbi.nlm.nih.gov]

e 19. Adenosine receptor prodrugs: synthesis and biological activity of derivatives of potent,
Al-selective agonists - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Structural Elucidation of 5'-O-Acetyl Adenosine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15550913#structural-elucidation-of-5-0-acetyl-
adenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34815583/
https://pubmed.ncbi.nlm.nih.gov/34815583/
https://pubmed.ncbi.nlm.nih.gov/8138909/
https://pubmed.ncbi.nlm.nih.gov/8138909/
https://pubmed.ncbi.nlm.nih.gov/32720036/
https://pubmed.ncbi.nlm.nih.gov/32720036/
https://www.benchchem.com/product/b15550913#structural-elucidation-of-5-o-acetyl-adenosine
https://www.benchchem.com/product/b15550913#structural-elucidation-of-5-o-acetyl-adenosine
https://www.benchchem.com/product/b15550913#structural-elucidation-of-5-o-acetyl-adenosine
https://www.benchchem.com/product/b15550913#structural-elucidation-of-5-o-acetyl-adenosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15550913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

